molecular formula C19H16N2O5 B302944 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

货号 B302944
分子量: 352.3 g/mol
InChI 键: ZQZZQIZYEVYLHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid, also known as EIDD-2801, is a promising antiviral drug that has been developed to target RNA viruses such as influenza, coronaviruses, and respiratory syncytial virus.

作用机制

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid works by targeting the viral RNA polymerase, an enzyme that is essential for viral replication. N4-HCTP, the active form of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid, is incorporated into the viral RNA during replication, leading to the introduction of errors in the viral genome that prevent the virus from replicating further. This mechanism of action is unique compared to other antiviral drugs that target viral entry or protein synthesis.
Biochemical and Physiological Effects
4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to have low toxicity and high selectivity for viral RNA polymerase, making it a promising candidate for antiviral therapy. It has also been shown to have a long half-life and good oral bioavailability, which makes it a convenient drug for clinical use. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to reduce viral load and improve clinical symptoms in animal models of viral infections.

实验室实验的优点和局限性

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has several advantages for lab experiments, including its broad-spectrum activity against RNA viruses, low toxicity, and high selectivity for viral RNA polymerase. However, its mechanism of action requires active viral replication, which may limit its efficacy in late-stage infections. Additionally, the synthesis of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid is complex and requires specialized equipment and expertise.

未来方向

For 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid include further optimization of the synthesis method to improve yield and reduce cost, as well as the development of new prodrugs that can target other viral enzymes. Clinical trials of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid are ongoing, and further studies are needed to evaluate its safety and efficacy in humans. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid may also have potential as a prophylactic treatment for viral infections, and its efficacy against emerging viral pathogens should be further explored.

合成方法

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid is a prodrug that is converted into its active form, N4-hydroxycytidine triphosphate (N4-HCTP), in cells. The synthesis of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid involves the reaction between 4-carboxybenzaldehyde and 2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride, followed by the reaction with N-tert-butoxycarbonyl-L-alanine and N,N-dimethylformamide dimethyl acetal. The resulting product is then deprotected to obtain 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid.

科学研究应用

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has shown promising results in preclinical studies against a wide range of RNA viruses, including influenza, coronaviruses, and respiratory syncytial virus. It has also shown efficacy against SARS-CoV-2, the virus responsible for the COVID-19 pandemic. 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid has been shown to reduce viral replication and improve clinical symptoms in animal models of viral infections. Clinical trials of 4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid are currently underway to evaluate its safety and efficacy in humans.

属性

产品名称

4-({[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid

分子式

C19H16N2O5

分子量

352.3 g/mol

IUPAC 名称

4-[[(2-ethyl-1,3-dioxoisoindole-5-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C19H16N2O5/c1-2-21-17(23)14-8-7-13(9-15(14)18(21)24)16(22)20-10-11-3-5-12(6-4-11)19(25)26/h3-9H,2,10H2,1H3,(H,20,22)(H,25,26)

InChI 键

ZQZZQIZYEVYLHB-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O

规范 SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。